molecular formula C18H16N2O B4872549 1-(4-Methylphenyl)-3-naphthalen-2-ylurea

1-(4-Methylphenyl)-3-naphthalen-2-ylurea

Cat. No.: B4872549
M. Wt: 276.3 g/mol
InChI Key: VDVBSXDCVZUPSE-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-naphthalen-2-ylurea is a urea derivative featuring a 4-methylphenyl group attached to the urea nitrogen and a naphthalen-2-yl substituent. Urea derivatives are of significant interest in medicinal chemistry and materials science due to their hydrogen-bonding capacity, structural rigidity, and diverse biological activities. The methyl group on the phenyl ring enhances lipophilicity, while the naphthalene moiety contributes to π-π stacking interactions, influencing both physicochemical properties and intermolecular packing in crystalline states .

Properties

IUPAC Name

1-(4-methylphenyl)-3-naphthalen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-6-9-16(10-7-13)19-18(21)20-17-11-8-14-4-2-3-5-15(14)12-17/h2-12H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVBSXDCVZUPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-naphthalen-2-ylurea typically involves the reaction of 4-methylphenyl isocyanate with 2-naphthylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-naphthalen-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methylphenyl)-3-naphthalen-2-ylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-naphthalen-2-ylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent on Phenyl Ring Naphthalene Position Molecular Formula Molecular Weight (g/mol) XLogP<sup>a</sup> PSA<sup>b</sup> (Ų)
1-(4-Methylphenyl)-3-naphthalen-2-ylurea 4-Methyl 2 C₁₈H₁₆N₂O 292.33 4.2 41.6
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea 2-Methoxy 2 C₁₈H₁₆N₂O₂ 292.33 3.8 58.2
1-Ethyl-3-naphthalen-1-ylurea Ethyl (not phenyl) 1 C₁₃H₁₄N₂O 214.27 2.5 41.6

Notes:

  • <sup>a</sup>XLogP : Reflects lipophilicity; methyl groups increase logP (more lipophilic), while methoxy groups reduce it due to polarity.
  • <sup>b</sup>PSA (Polar Surface Area) : Methoxy substituents increase PSA, enhancing solubility in polar solvents but reducing membrane permeability.
Key Observations:
  • Substituent Position : The 4-methyl group in the target compound improves lipophilicity (XLogP = 4.2) compared to the 2-methoxy analog (XLogP = 3.8), favoring hydrophobic interactions in biological systems .

Physicochemical and Crystallographic Properties

Crystallography and Packing
  • The dihedral angle between aromatic rings (~56°) suggests significant molecular twisting, stabilized by weak C–H⋯N and π-π interactions .
  • Methoxy Analog : The 2-methoxy substituent in 1-(2-methoxyphenyl)-3-naphthalen-2-ylurea increases polarity, likely leading to distinct hydrogen-bonding patterns (e.g., C–H⋯O) and altered crystal packing efficiency compared to the methyl-substituted compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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